![molecular formula C35H32N6O4 B14093269 3-{2-[4-(3-{4-[(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl}-3-oxo-1-phenylprop-1-en-1-yl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14093269.png)

3-{2-[4-(3-{4-[(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl}-3-oxo-1-phenylprop-1-en-1-yl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

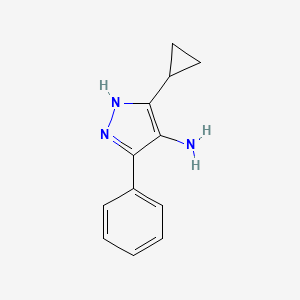

Dersalazine is a small molecule compound investigated for its potential use in treating inflammatory bowel disease. It is a new chemical entity formed by combining a potent platelet-activating factor antagonist (UR-12715) with 5-aminosalicylic acid through an azo bond . This combination aims to leverage the anti-inflammatory properties of both components to provide a therapeutic alternative for conditions like ulcerative colitis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dersalazine is synthesized by forming an azo bond between UR-12715 and 5-aminosalicylic acid. The specific reaction conditions for this synthesis are not widely detailed in the literature, but it typically involves diazotization of the amine group followed by coupling with the aromatic compound .

Industrial Production Methods: Industrial production methods for Dersalazine are not extensively documented. the general approach would involve large-scale synthesis using the same principles as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: Dersalazine undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.

Reduction: This reaction can break the azo bond, separating the compound into its constituent parts.

Substitution: This reaction can replace functional groups on the molecule, potentially creating derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium dithionite and zinc in acetic acid.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed:

Oxidation: Products may include oxidized derivatives of Dersalazine.

Reduction: Products include UR-12715 and 5-aminosalicylic acid.

Substitution: Products include various substituted derivatives of Dersalazine.

Applications De Recherche Scientifique

Dersalazine has been extensively studied for its anti-inflammatory properties, particularly in the context of inflammatory bowel disease. It has shown efficacy in reducing inflammation in experimental models of colitis in rodents . The compound works by down-regulating the production of pro-inflammatory cytokines such as interleukin-17, tumor necrosis factor, and interleukin-1 beta . This makes it a promising candidate for treating conditions characterized by chronic inflammation .

Mécanisme D'action

Dersalazine exerts its effects primarily through its action as a platelet-activating factor antagonist. This mechanism involves inhibiting the platelet-activating factor receptor, which plays a crucial role in the inflammatory response . Additionally, the 5-aminosalicylic acid component contributes to its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines . The combined action of these two mechanisms results in a significant reduction in inflammation .

Comparaison Avec Des Composés Similaires

Mesalazine (5-aminosalicylic acid): Used for treating inflammatory bowel disease, but lacks the platelet-activating factor antagonist component.

Uniqueness of Dersalazine: Dersalazine is unique in that it combines the anti-inflammatory properties of 5-aminosalicylic acid with the platelet-activating factor antagonist properties of UR-12715. This dual mechanism of action provides a more comprehensive approach to reducing inflammation compared to similar compounds .

Propriétés

Formule moléculaire |

C35H32N6O4 |

|---|---|

Poids moléculaire |

600.7 g/mol |

Nom IUPAC |

2-hydroxy-5-[[4-[3-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-oxo-1-phenylprop-1-enyl]phenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C35H32N6O4/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45) |

Clé InChI |

AYEAMZDTWLXZIJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14093197.png)

![4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14093198.png)

![2-(3-hydroxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14093201.png)

![ethyl 4-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)benzoate](/img/structure/B14093218.png)

![8-(3-chloro-2-methylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093221.png)

![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093233.png)

![Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy-](/img/structure/B14093240.png)

![5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B14093246.png)

![5-(2-hydroxyphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14093249.png)